8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one
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Overview
Description
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is a chemical compound belonging to the benzopyran family Benzopyrans are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one typically involves the bromination of 3,4-dihydro-2H-1-benzopyran-4-one followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and ammonia or an amine source for the amination step. The reactions are usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar steps as the laboratory synthesis but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound to its corresponding hydro derivatives.
Substitution: The bromine atom can be substituted with other nucleophiles, such as thiols, amines, or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions typically require a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Quinones or other oxidized derivatives.
Reduction: Hydro derivatives.
Substitution: Various substituted benzopyran derivatives depending on the nucleophile used.
Scientific Research Applications
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for drug development, particularly in the treatment of cancer and infectious diseases.
Industry: Used in the development of new materials and as a precursor for various chemical processes.
Mechanism of Action
The exact mechanism of action of 8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, to exert its biological effects. The compound may inhibit specific enzymes or modulate receptor activity, leading to its observed biological activities.
Comparison with Similar Compounds
Similar Compounds
- 8-bromo-3,4-dihydro-2H-1,4-benzoxazine
- 6-amino-3,4-dihydro-1(2H)-naphthalenone
- 1’,3’,3’-trimethyl-6-nitrospiro[chromene-2,2’-indoline]
Uniqueness
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is unique due to the presence of both amino and bromo substituents on the benzopyran ring. This combination of functional groups provides the compound with distinct chemical reactivity and potential biological activities compared to other similar compounds.
Biological Activity
8-amino-6-bromo-3,4-dihydro-2H-1-benzopyran-4-one is a compound belonging to the benzopyran family, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves:
- Bromination of 3,4-dihydro-2H-1-benzopyran-4-one using bromine or N-bromosuccinimide (NBS).
- Amination using ammonia or an amine source under reflux conditions to ensure complete conversion.
Property | Value |
---|---|
Molecular Formula | C9H8BrNO2 |
Molecular Weight | 242.07 g/mol |
IUPAC Name | 8-amino-6-bromo-2,3-dihydrochromen-4-one |
InChI | InChI=1S/C9H8BrNO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2,11H2 |
Canonical SMILES | C1COC2=C(C1=O)C=C(C=C2N)Br |
Anticancer Properties
Research has indicated that compounds similar to this compound exhibit significant cytotoxic activity against various cancer cell lines. For instance, related benzopyran derivatives have shown effectiveness against human promyelocytic leukemic HL-60 cells . The mechanism often involves the generation of reactive oxygen species (ROS), which can induce apoptosis in cancer cells.
Antimicrobial Activity
The compound is also being investigated for its antimicrobial properties. Studies have shown that benzopyran derivatives can exhibit antibacterial activity against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents, such as bromine in this compound, is believed to enhance its biological activity by increasing lipophilicity and reactivity towards biological targets .
The exact mechanism of action of this compound is not fully elucidated. However, it is believed to interact with multiple molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer progression or microbial resistance.
- Receptor Modulation : It could modulate receptor activity that influences cell signaling pathways related to growth and survival.
Study on Cytotoxicity
In a comparative study involving various coumarin derivatives, one compound (similar in structure) showed the highest cytotoxic activity against HL-60 cells, producing radicals under alkaline conditions which correlated with its biological activity . This suggests a potential pathway for further exploration in drug development.
Antimicrobial Testing
A recent study evaluated the antimicrobial efficacy of several halogenated benzopyran compounds. The results indicated that compounds with bromine substituents displayed significant antibacterial properties compared to non-halogenated analogs .
Properties
Molecular Formula |
C9H8BrNO2 |
---|---|
Molecular Weight |
242.07 g/mol |
IUPAC Name |
8-amino-6-bromo-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C9H8BrNO2/c10-5-3-6-8(12)1-2-13-9(6)7(11)4-5/h3-4H,1-2,11H2 |
InChI Key |
WCCMGVABNMHZBT-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(C1=O)C=C(C=C2N)Br |
Origin of Product |
United States |
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